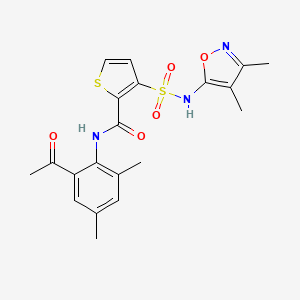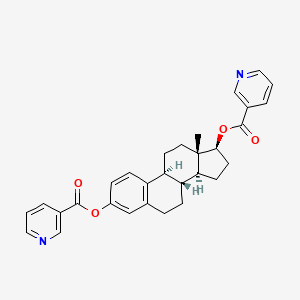
Estradiol-dinicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estradiol-dinicate is a synthetic estrogen compound derived from estradiol, a naturally occurring estrogen hormone. Estradiol is the most potent form of estrogen in mammals and plays a crucial role in the regulation of the female reproductive system, as well as in the development of secondary sexual characteristics. This compound is used in various medical applications, including hormone replacement therapy and contraceptive formulations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of estradiol-dinicate typically involves the esterification of estradiol with dinicate acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are carefully controlled to optimize yield and purity. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure its suitability for medical use.
Análisis De Reacciones Químicas
Types of Reactions: Estradiol-dinicate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form estrone-dinicate, a less potent estrogen.
Reduction: Reduction of this compound can yield estradiol, the parent compound.
Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Estrone-dinicate
Reduction: Estradiol
Substitution: Various substituted estradiol derivatives
Aplicaciones Científicas De Investigación
Estradiol-dinicate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Employed in hormone replacement therapy to alleviate symptoms of menopause and in contraceptive formulations to prevent pregnancy.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in analytical chemistry.
Mecanismo De Acción
Estradiol-dinicate exerts its effects by binding to estrogen receptors (ERα and ERβ) in target tissues. Upon binding, the receptor-ligand complex undergoes a conformational change, allowing it to interact with specific DNA sequences known as estrogen response elements (EREs). This interaction modulates the transcription of target genes, leading to various physiological effects, including the regulation of reproductive functions, maintenance of bone density, and modulation of lipid metabolism.
Comparación Con Compuestos Similares
- Estradiol valerate
- Estradiol cypionate
- Estrone-dinicate
- Ethinyl estradiol
Estradiol-dinicate’s unique ester group and its resulting pharmacological properties make it a valuable compound in both research and clinical settings.
Propiedades
Fórmula molecular |
C30H30N2O4 |
|---|---|
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
[(8R,9S,13S,14S,17S)-13-methyl-3-(pyridine-3-carbonyloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C30H30N2O4/c1-30-13-12-24-23-9-7-22(35-28(33)20-4-2-14-31-17-20)16-19(23)6-8-25(24)26(30)10-11-27(30)36-29(34)21-5-3-15-32-18-21/h2-5,7,9,14-18,24-27H,6,8,10-13H2,1H3/t24-,25-,26+,27+,30+/m1/s1 |
Clave InChI |
OMYYNMAXTHDLFS-KACYJRNJSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CN=CC=C4)CCC5=C3C=CC(=C5)OC(=O)C6=CN=CC=C6 |
SMILES canónico |
CC12CCC3C(C1CCC2OC(=O)C4=CN=CC=C4)CCC5=C3C=CC(=C5)OC(=O)C6=CN=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-N-(4-chlorophenyl)sulfonyl-1-N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]benzene-1,4-dicarboxamide](/img/structure/B10826356.png)
![Acetic acid;2-ethoxy-6-[2-[(3-ethoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;manganese](/img/structure/B10826361.png)
![4-[(3R,5S)-5-(4-methoxyphenyl)-2,2-dimethylpyrrolidin-3-yl]pyridine;trihydrate;dihydrochloride](/img/structure/B10826384.png)
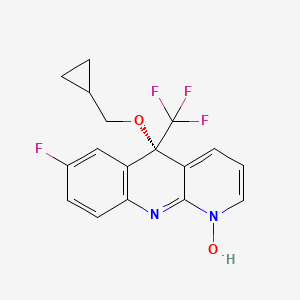
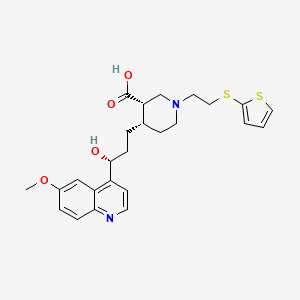
![[13-Methyl-3-(pyridine-3-carbonyloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pyridine-3-carboxylate](/img/structure/B10826403.png)
![L-Prolinamide, N-[4-[[[(4-chlorophenyl)sulfonyl]amino]carbonyl]benzoyl]-L-valyl-N-[3,3,3-trifluoro-1-(1-methylethyl)-2-oxopropyl]-, (R)-](/img/structure/B10826409.png)
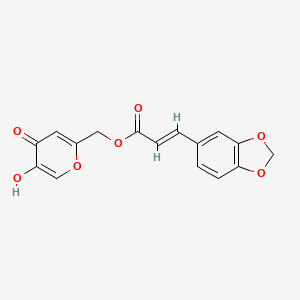
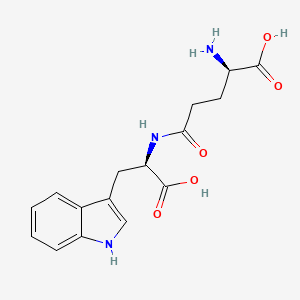

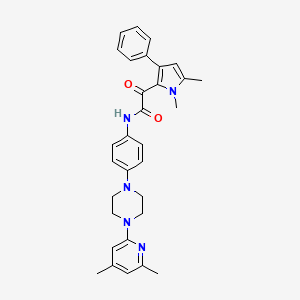
![[(1S)-2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-phenylethyl] carbamate](/img/structure/B10826440.png)
